3-[[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]phenol
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Overview
Description
3-[[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]phenol is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzoxadiazole family, which is characterized by a benzene ring fused with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]phenol typically involves multiple steps One common method starts with the nitration of a suitable benzoxadiazole precursor to introduce the nitro groupThe final step involves the coupling of the aminophenol moiety to the benzoxadiazole core under controlled conditions, often using a catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes the use of solvents like ethanol or toluene and reagents such as dimethylamine and resorcinol. The reaction conditions are optimized to achieve high purity and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-[[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted benzoxadiazole compounds .
Scientific Research Applications
3-[[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical analyses due to its unique photophysical properties.
Biology: The compound is employed in bioimaging and as a marker for studying cellular processes.
Industry: The compound is used in the production of dyes and pigments, as well as in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-[[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]phenol involves its interaction with specific molecular targets. The compound’s fluorescent properties allow it to bind to certain proteins and nucleic acids, making it useful in imaging and diagnostic applications. The nitro and dimethylamino groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminophenol: Shares the dimethylamino group but lacks the benzoxadiazole core.
Phenothiazinium Dyes: Similar in their use as fluorescent probes but differ in their core structure.
Indole Derivatives: Have similar biological activities but a different core structure
Uniqueness
3-[[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]phenol is unique due to its combination of a benzoxadiazole core with dimethylamino and nitro groups, which confer distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring high specificity and sensitivity .
Properties
CAS No. |
799811-18-0 |
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Molecular Formula |
C14H13N5O4 |
Molecular Weight |
315.28 g/mol |
IUPAC Name |
3-[[7-(dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]phenol |
InChI |
InChI=1S/C14H13N5O4/c1-18(2)11-7-10(15-8-4-3-5-9(20)6-8)14(19(21)22)13-12(11)16-23-17-13/h3-7,15,20H,1-2H3 |
InChI Key |
DDOYWXWZKWCSAW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C2=NON=C12)[N+](=O)[O-])NC3=CC(=CC=C3)O |
solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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